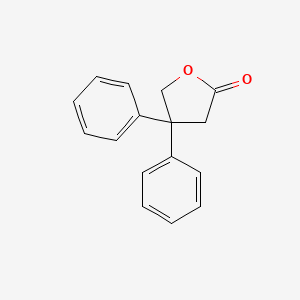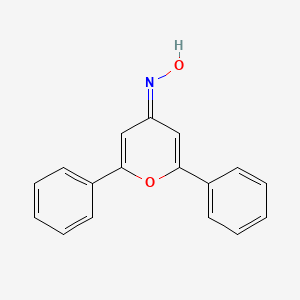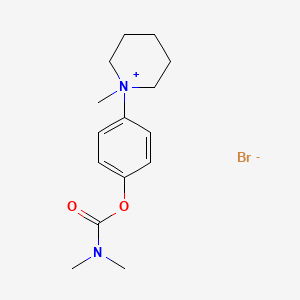
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound that features a piperidinium core substituted with a hydroxyphenyl group and a dimethylcarbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common route includes the reaction of 4-hydroxybenzaldehyde with N-methylpiperidine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinium core can interact with biological receptors. The dimethylcarbamate ester moiety can undergo hydrolysis to release active intermediates that modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)piperidine: Lacks the methyl and carbamate groups, resulting in different chemical properties.
N-Methylpiperidinium bromide: Lacks the hydroxyphenyl and carbamate groups, affecting its reactivity and applications.
Dimethylcarbamate esters: Similar ester functionality but different core structures.
Uniqueness
N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxyphenyl group enhances its ability to participate in specific interactions, while the piperidinium core provides structural stability.
Properties
CAS No. |
67361-02-8 |
|---|---|
Molecular Formula |
C15H23BrN2O2 |
Molecular Weight |
343.26 g/mol |
IUPAC Name |
[4-(1-methylpiperidin-1-ium-1-yl)phenyl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C15H23N2O2.BrH/c1-16(2)15(18)19-14-9-7-13(8-10-14)17(3)11-5-4-6-12-17;/h7-10H,4-6,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HPDZOKZEPGUZKU-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+]2(CCCCC2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





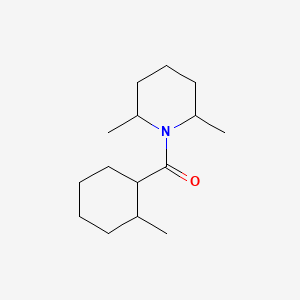

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
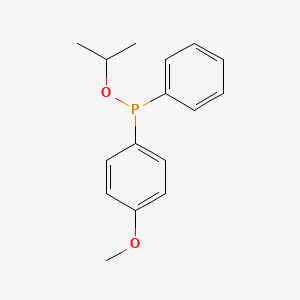
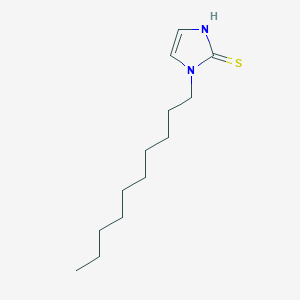
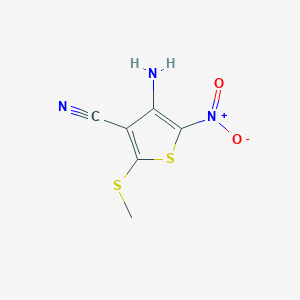
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
